molecular formula C11H18N6S B13955401 Urea, 1-(2-(4,5-dihydro-1H-imidazol-1-yl)ethyl)-3-(2-(1H-imidazol-1-yl)ethyl)-2-thio- CAS No. 63917-26-0

Urea, 1-(2-(4,5-dihydro-1H-imidazol-1-yl)ethyl)-3-(2-(1H-imidazol-1-yl)ethyl)-2-thio-

Cat. No.: B13955401
CAS No.: 63917-26-0
M. Wt: 266.37 g/mol
InChI Key: QLHKEMAZWZHBLY-UHFFFAOYSA-N
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Description

Urea, 1-(2-(4,5-dihydro-1H-imidazol-1-yl)ethyl)-3-(2-(1H-imidazol-1-yl)ethyl)-2-thio- is a complex organic compound featuring both urea and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(2-(4,5-dihydro-1H-imidazol-1-yl)ethyl)-3-(2-(1H-imidazol-1-yl)ethyl)-2-thio- typically involves multi-step organic reactions. The process begins with the preparation of the imidazole intermediates, followed by their coupling with urea derivatives under controlled conditions. Common reagents used in these reactions include alkyl halides, thiourea, and base catalysts. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-(2-(4,5-dihydro-1H-imidazol-1-yl)ethyl)-3-(2-(1H-imidazol-1-yl)ethyl)-2-thio- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, sulfoxides, sulfones, and amines. These products can be further utilized in different chemical and biological applications.

Scientific Research Applications

Urea, 1-(2-(4,5-dihydro-1H-imidazol-1-yl)ethyl)-3-(2-(1H-imidazol-1-yl)ethyl)-2-thio- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of Urea, 1-(2-(4,5-dihydro-1H-imidazol-1-yl)ethyl)-3-(2-(1H-imidazol-1-yl)ethyl)-2-thio- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecules and modulating biological pathways. This interaction is influenced by the compound’s structure, functional groups, and electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • Urea, 1-(2-(4,5-dihydro-1H-imidazol-1-yl)ethyl)-3-(2-(1H-imidazol-1-yl)ethyl)-
  • Urea, 1-(2-(4,5-dihydro-1H-imidazol-1-yl)ethyl)-3-(2-(1H-imidazol-1-yl)ethyl)-2-oxo-

Uniqueness

Urea, 1-(2-(4,5-dihydro-1H-imidazol-1-yl)ethyl)-3-(2-(1H-imidazol-1-yl)ethyl)-2-thio- is unique due to the presence of both urea and thio functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

63917-26-0

Molecular Formula

C11H18N6S

Molecular Weight

266.37 g/mol

IUPAC Name

1-[2-(4,5-dihydroimidazol-1-yl)ethyl]-3-(2-imidazol-1-ylethyl)thiourea

InChI

InChI=1S/C11H18N6S/c18-11(14-3-7-16-5-1-12-9-16)15-4-8-17-6-2-13-10-17/h1,5,9-10H,2-4,6-8H2,(H2,14,15,18)

InChI Key

QLHKEMAZWZHBLY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C=N1)CCNC(=S)NCCN2C=CN=C2

Origin of Product

United States

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